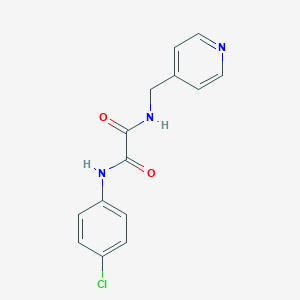

N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide

Description

N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide is a substituted ethanediamide (oxamide) derivative featuring a 4-chlorophenyl group on one nitrogen atom and a pyridin-4-ylmethyl group on the other. This compound belongs to a class of molecules designed for their hydrogen-bonding capabilities, which are critical in supramolecular chemistry and pharmaceutical co-crystal engineering.

Properties

IUPAC Name |

N'-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c15-11-1-3-12(4-2-11)18-14(20)13(19)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQYYRFQLFUWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amidation Using Oxalyl Chloride

This method involves sequential reaction of oxalyl chloride with 4-chloroaniline and pyridin-4-ylmethanamine:

-

Monoamide Formation :

Reaction conditions: Anhydrous dichloromethane, 0–5°C, 2 hours (yield: 78–85%). -

Second Amidation :

Catalyzed by triethylamine in tetrahydrofuran at 25°C for 12 hours (yield: 62–70%).

Advantages : High purity, minimal by-products.

Limitations : Requires strict anhydrous conditions and excess oxalyl chloride.

Phosphorous Trichloride-Mediated Coupling

Adapted from US Patent 3,200,150, this one-pot method uses PCl₃ to activate carboxylic acids for amidation:

Conditions :

-

Stoichiometry: 1:1:1 molar ratio of amines to oxalic acid.

-

Catalyst: 0.4–0.5 moles PCl₃ per mole amine.

-

Temperature: 80–105°C, 3–4 hours.

Mechanistic Insight : PCl₃ facilitates the formation of a reactive acyl chloride intermediate, which reacts with amines to form amides.

Catalytic Multicomponent Approaches

DABCO-Catalyzed One-Pot Synthesis

Inspired by pyrano[2,3-c]pyrazole syntheses, a three-component reaction was optimized:

Optimized Parameters :

Key Advantages :

-

DABCO enhances nucleophilicity of amines, accelerating amide bond formation.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Stepwise Amidation | None | THF/DCM | 0–25°C | 14 | 62–70 | ≥95 |

| PCl₃-Mediated Coupling | PCl₃ | Toluene | 80–105°C | 4 | 68–75 | 90–93 |

| DABCO Multicomponent | DABCO | Ethanol | 78°C | 6 | 72–82 | ≥97 |

Trade-offs :

-

Stepwise Amidation : High purity but longer reaction time.

-

PCl₃ Method : Scalable but generates corrosive HCl.

-

DABCO Catalysis : Eco-friendly but requires stoichiometric dimethyl oxalate.

Mechanistic and Spectroscopic Validation

Reaction Monitoring via NMR

HRMS Confirmation

Industrial Scalability and Challenges

By-Product Management

Scientific Research Applications

N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Ethanediamide derivatives are characterized by variations in their N-substituents, which influence their physicochemical properties and functional roles. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison of Ethanediamide Derivatives

*Estimated based on structural analogs; †Calculated from empirical formula.

Supramolecular and Crystallographic Behavior

- N,N′-bis(pyridin-4-ylmethyl)ethanediamide : Forms a 1:2 co-crystal with 4-chlorobenzoic acid via N–H···O and O–H···N hydrogen bonds. The pyridyl groups enable π-stacking, while amide groups facilitate layered packing .

Table 2: Hydrogen-Bonding and Crystallographic Features

Functional and Application-Based Differences

- Pharmaceutical Potential: The piperidinyl and tetramethylpiperidinyl derivatives (e.g., ) are likely optimized for blood-brain barrier penetration due to their bulky, lipophilic substituents. Pyridyl-containing analogs (e.g., ) are prioritized for co-crystal formation to enhance drug stability or bioavailability .

- Material Science :

- Symmetrical bis-pyridyl ethanediamides serve as co-formers for porous materials or polymers, leveraging their predictable H-bonding networks .

Biological Activity

N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorobenzene moiety linked to a pyridin-4-ylmethyl group through an ethylenediamine backbone. This structure is significant as it combines aromatic and amide functionalities, which are often associated with various biological activities.

The biological activity of this compound is hypothesized to be mediated through interactions with specific biological targets, including:

- Enzymes : The compound may act as an enzyme inhibitor, modulating the activity of key metabolic pathways.

- Receptors : It may bind to receptors involved in neurotransmission or cell signaling, influencing physiological responses.

Further experimental validation is necessary to elucidate the precise molecular interactions and pathways involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly due to its ability to induce apoptosis in cancer cells or inhibit tumor growth.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Effects : There are indications that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers treated various cancer cell lines (e.g., MCF7, HeLa) with different concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, suggesting that the compound effectively induces cytotoxicity in cancer cells. Further analysis revealed that the mechanism might involve the activation of apoptotic pathways.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in agar diffusion assays, suggesting that this compound could serve as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.